molecular formula C10H9NO4 B14841169 5-Cyclopropoxy-2-nitrobenzaldehyde

5-Cyclopropoxy-2-nitrobenzaldehyde

Cat. No.: B14841169
M. Wt: 207.18 g/mol
InChI Key: ZJNHUJUDOOXYHP-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-nitrobenzaldehyde is an organic compound characterized by the presence of a cyclopropoxy group and a nitro group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-nitrobenzaldehyde typically involves the nitration of a suitable precursor, such as 5-cyclopropoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzaldehyde ring.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 5-Cyclopropoxy-2-nitrobenzoic acid.

    Reduction: 5-Cyclopropoxy-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-2-nitrobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, the compound may exert its effects by binding to and inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

    2-Nitrobenzaldehyde: Similar in structure but lacks the cyclopropoxy group. It is widely used in organic synthesis and as a photoremovable protecting group.

    2-Chlorobenzaldehyde: Contains a chlorine atom instead of a nitro group. It is used in the synthesis of various organic compounds and has different reactivity compared to 5-Cyclopropoxy-2-nitrobenzaldehyde.

Uniqueness: this compound is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for specialized applications in synthetic chemistry and materials science.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

5-cyclopropyloxy-2-nitrobenzaldehyde

InChI

InChI=1S/C10H9NO4/c12-6-7-5-9(15-8-1-2-8)3-4-10(7)11(13)14/h3-6,8H,1-2H2

InChI Key

ZJNHUJUDOOXYHP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

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